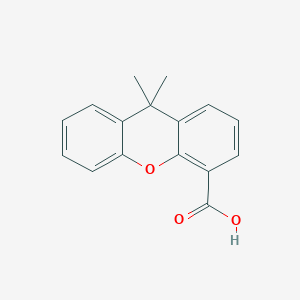
9,9-Dimethyl-9H-xanthene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-9H-xanthene-4-carboxylic acid is a heterocyclic compound with the molecular formula C16H14O3. It is a derivative of xanthene, characterized by the presence of two methyl groups at the 9th position and a carboxylic acid group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-9H-xanthene-4-carboxylic acid typically involves the reaction of 9,9-dimethylxanthene with suitable reagents to introduce the carboxylic acid group at the 4th position. One common method is the oxidation of 9,9-dimethylxanthene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the xanthene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated xanthene derivatives.
Scientific Research Applications
Chemistry: 9,9-Dimethyl-9H-xanthene-4-carboxylic acid is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the synthesis of xanthone derivatives, which have applications in organic electronics and photonics .
Biology: In biological research, this compound is used to study the interactions of xanthene derivatives with biological molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Research is ongoing to explore their mechanisms of action and efficacy in various disease models .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9H-xanthene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The xanthene core can participate in π-π interactions and electron transfer processes, contributing to its biological and chemical activities .
Comparison with Similar Compounds
Xanthene-9-carboxylic acid: Lacks the two methyl groups at the 9th position.
9,9-Dimethylxanthene: Lacks the carboxylic acid group at the 4th position.
Xanthone derivatives: Contain different substituents on the xanthene core.
Uniqueness: 9,9-Dimethyl-9H-xanthene-4-carboxylic acid is unique due to the presence of both the dimethyl groups and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
CAS No. |
919991-61-0 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
9,9-dimethylxanthene-4-carboxylic acid |
InChI |
InChI=1S/C16H14O3/c1-16(2)11-7-3-4-9-13(11)19-14-10(15(17)18)6-5-8-12(14)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
UJZHVLCPJXGEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=C(C=CC=C31)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)

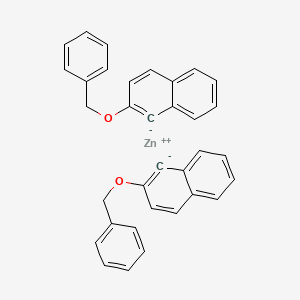
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
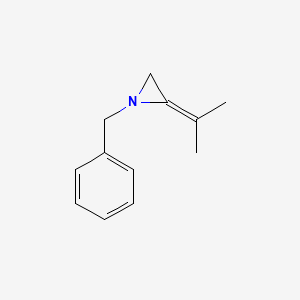
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)


![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
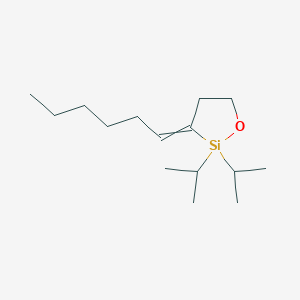
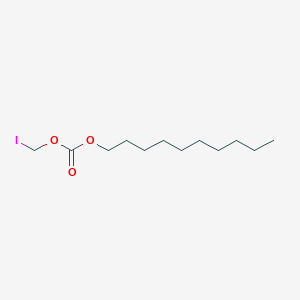
![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
